molecular formula C12H10N2O5V B599345 Oxobis(picolinato)vanadium CAS No. 14049-90-2

Oxobis(picolinato)vanadium

Cat. No.: B599345
CAS No.: 14049-90-2
M. Wt: 313.163
InChI Key: YRISQIRIVKXKBF-UHFFFAOYSA-N
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Description

Oxobis(picolinato)vanadium is a coordination compound featuring vanadium in its oxidation state. This compound is characterized by the presence of oxo and picolinato ligands, which coordinate to the vanadium center.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxobis(picolinato)vanadium typically involves the reaction of vanadium precursors with picolinic acid under controlled conditions. One common method includes the use of vanadium pentoxide and picolinic acid in an aqueous medium, followed by the addition of a reducing agent to achieve the desired oxidation state .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar principles as laboratory synthesis but optimized for efficiency and yield. Techniques such as solvent-free synthesis and dry-melt reactions have been explored to enhance the scalability and environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Oxobis(picolinato)vanadium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield vanadium(V) species, while reduction can produce vanadium(IV) complexes .

Comparison with Similar Compounds

Uniqueness: Oxobis(picolinato)vanadium is unique due to its specific ligand environment, which imparts distinct chemical and biological properties. Its ability to mimic insulin activity sets it apart from other vanadium complexes, making it a valuable compound for medicinal research .

Properties

IUPAC Name

oxovanadium;pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H5NO2.O.V/c2*8-6(9)5-3-1-2-4-7-5;;/h2*1-4H,(H,8,9);;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRISQIRIVKXKBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)O.C1=CC=NC(=C1)C(=O)O.O=[V]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5V
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14049-90-2
Record name Bis(picolinato)oxovanadium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014049902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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